molecular formula C16H14Br2N2O3 B11117090 2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11117090
M. Wt: 442.10 g/mol
InChI Key: FWEOEUWFBUBMLJ-UFWORHAWSA-N
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Description

This compound is a white needle-like crystalline substance. Its melting point is 56-57°C, and it boils at 255-256°C (98.4 kPa) or 162°C (2.8 kPa). It is soluble in ethanol, ether, benzene, carbon disulfide, hot water, and alkaline solutions. Additionally, it readily absorbs moisture and can sublime .

Preparation Methods

The synthetic routes for this compound involve specific reaction conditions. Unfortunately, detailed information on industrial production methods is scarce. Researchers typically prepare it through organic synthesis, but further investigation is needed to uncover specific protocols.

Chemical Reactions Analysis

Types of Reactions: The compound likely undergoes various reactions, including oxidation, reduction, and substitution. without specific data, we can’t pinpoint exact mechanisms.

Common Reagents and Conditions: Common reagents used in its synthesis include bromine, methylphenol derivatives, and hydrazine. Reaction conditions may involve heating, reflux, and solvent-based processes.

Major Products: The major products formed from these reactions depend on the specific reaction pathway. Further research is essential to identify these products conclusively.

Scientific Research Applications

Chemistry: Researchers explore its potential as a building block for more complex molecules due to its unique structure.

Biology and Medicine: Its biological applications remain speculative. its structural features suggest potential bioactivity.

Industry: In industry, this compound could serve as a precursor for pharmaceuticals, agrochemicals, or materials.

Mechanism of Action

Unfortunately, detailed information on its mechanism of action is lacking. Further studies are necessary to elucidate its molecular targets and pathways.

Properties

Molecular Formula

C16H14Br2N2O3

Molecular Weight

442.10 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylphenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Br2N2O3/c1-10-6-13(17)16(14(18)7-10)23-9-15(22)20-19-8-11-2-4-12(21)5-3-11/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+

InChI Key

FWEOEUWFBUBMLJ-UFWORHAWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)O)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)O)Br

Origin of Product

United States

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